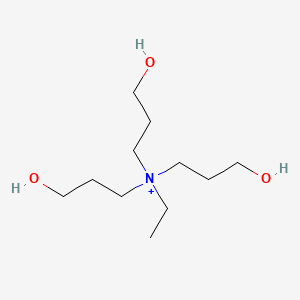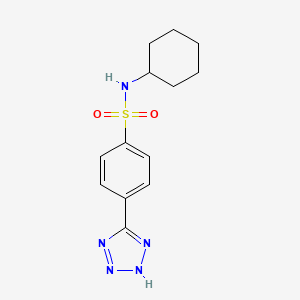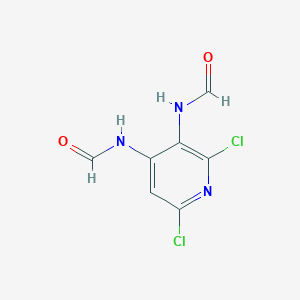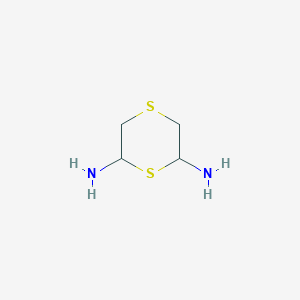
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium is a quaternary ammonium compound with multiple hydroxyl groups. This compound is known for its surfactant properties and is used in various industrial and research applications due to its ability to form stable complexes with metal ions and its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium typically involves the reaction of N-ethylpropan-1-amine with 3-chloropropane-1,2-diol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloropropane, resulting in the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction is carried out at elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the formulation of buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl groups can form hydrogen bonds with polar molecules, while the quaternary ammonium group can interact with negatively charged species. These interactions enable the compound to stabilize emulsions, enhance solubility, and facilitate the transport of molecules across biological membranes.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Another quaternary ammonium compound with multiple hydroxyl groups, used as a chelating agent and in metal extraction.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Similar structure with two hydroxyl groups, used in the synthesis of various chemical compounds.
Uniqueness
N-Ethyl-3-hydroxy-N,N-bis(3-hydroxypropyl)propan-1-aminium is unique due to its specific combination of hydroxyl groups and quaternary ammonium structure, which provides it with distinct surfactant properties and the ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
685083-68-5 |
|---|---|
Molecular Formula |
C11H26NO3+ |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
ethyl-tris(3-hydroxypropyl)azanium |
InChI |
InChI=1S/C11H26NO3/c1-2-12(6-3-9-13,7-4-10-14)8-5-11-15/h13-15H,2-11H2,1H3/q+1 |
InChI Key |
MSSHZNKQLXZKJD-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CCCO)(CCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)



![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)
![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)







